1,6-Hexanediol bisphosphate

CAS No.: 674-70-4

Cat. No.: VC1771633

Molecular Formula: C6H16O8P2

Molecular Weight: 278.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 674-70-4 |

|---|---|

| Molecular Formula | C6H16O8P2 |

| Molecular Weight | 278.13 g/mol |

| IUPAC Name | 6-phosphonooxyhexyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C6H16O8P2/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) |

| Standard InChI Key | WEFLHIGSMGJZMW-UHFFFAOYSA-N |

| SMILES | C(CCCOP(=O)(O)O)CCOP(=O)(O)O |

| Canonical SMILES | C(CCCOP(=O)(O)O)CCOP(=O)(O)O |

Introduction

Chemical Structure and Properties

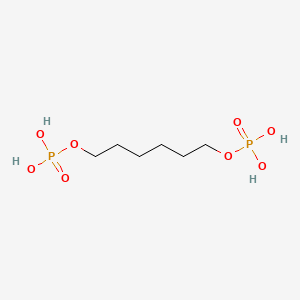

1,6-Hexanediol bisphosphate consists of a six-carbon chain (hexane backbone) with phosphate groups attached at both terminal carbon atoms (positions 1 and 6). This arrangement creates a linear molecule with specific chemical and physical properties that enable its interaction with various biological systems.

Molecular Characteristics

The compound is formally known as hexane-1,6-diyl bis[dihydrogen (phosphate)] and is classified as a monoalkyl phosphate . Its structural simplicity makes it an ideal model compound for studying phosphate group interactions in biological systems.

Table 1: Chemical Properties of 1,6-Hexanediol Bisphosphate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆O₈P₂ |

| Molecular Weight | 278.13 g/mol |

| XLogP3-AA | -1.9 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 9 |

| Exact Mass | 278.03204146 Da |

These properties, particularly its water solubility (indicated by the negative XLogP3 value) and hydrogen bonding capacity, contribute to its effectiveness in biological research settings . The relatively high number of rotatable bonds (9) provides the molecule with significant conformational flexibility, allowing it to adapt to different binding pockets within enzymes.

Alternative Nomenclature

The compound is recognized under several names in scientific literature and chemical databases:

Table 2: Synonyms for 1,6-Hexanediol Bisphosphate

| Synonym |

|---|

| 1,6-Hexanediol bisphosphate |

| 674-70-4 (CAS Number) |

| 6-phosphonooxyhexyl dihydrogen phosphate |

| 1,6-Hexanediol, bis(dihydrogen phosphate) |

| Hexanediol-1,6-diphosphate |

This variety of nomenclature reflects its wide usage across different research contexts and chemical cataloging systems .

Biological Significance and Enzymatic Interactions

1,6-Hexanediol bisphosphate has demonstrated significant biological activity, particularly in its interactions with enzymatic systems involved in carbohydrate metabolism.

Role as a Metabolic Regulator

HBP serves as an analog of fructose-1,6-bisphosphate (FBP), an important metabolic intermediate in glycolysis. This structural similarity allows HBP to interact with enzymes that normally bind FBP, making it valuable for studying regulatory mechanisms of these enzymes .

Research has shown that HBP functions as a potent activator for certain enzymes, including ADP-glucose pyrophosphorylase (ADP-Glc PPase), which plays a crucial role in bacterial glycogen synthesis . The compound's ability to mimic FBP while having a simpler structure makes it an excellent tool for understanding the structural basis of enzyme activation.

Interaction with ADP-Glucose Pyrophosphorylase

Studies have demonstrated that HBP competes with radiolabeled AMP for binding to ADP-Glc PPase, indicating that it interacts with specific regulatory sites on the enzyme . This competition suggests that HBP and AMP binding sites may overlap or are allosterically connected, providing insights into the enzyme's regulatory mechanism.

Structural Studies and Molecular Modeling

Researchers have employed various computational and experimental approaches to understand how 1,6-Hexanediol bisphosphate interacts with its target enzymes at the molecular level.

Modeling Methodologies

The interaction between HBP and proteins such as ADP-Glc PPase has been studied using a combination of energy minimization and molecular dynamics simulations. These computational approaches provide detailed insights into the binding mode and energetics of the interaction .

In one significant study, molecular dynamics simulations were conducted using the NAMD program with CHARMM 36 parameters. The simulation environment included:

-

TIP3 water box extending at least 10 Å beyond the protein

-

0.15 M NaCl adjusted to neutralize charge

-

Cutoffs for non-bonding interactions at 15 Å

-

Switch distance at 13 Å

These parameters allowed for realistic modeling of the HBP-enzyme interaction in a simulated physiological environment.

Binding Site Identification

Using the position of sulfates and other phosphate groups bound to enzymes as guidelines, researchers have successfully modeled HBP into protein structures. This approach has led to the identification of critical binding sites and the amino acid residues involved in HBP recognition .

For example, in studies with Escherichia coli ADP-Glc PPase, arginine residues were identified as key interaction points for HBP. Mutation studies confirmed the importance of these residues, as altering them significantly affected the enzyme's response to activators like HBP and FBP .

Comparative Analysis with Related Compounds

To better understand the specific properties and functions of 1,6-Hexanediol bisphosphate, researchers have conducted comparative analyses with structurally related compounds.

Comparison with Fructose-1,6-Bisphosphate

While HBP serves as an analog of FBP, there are significant structural differences between the two compounds. FBP contains a fructose sugar moiety with hydroxyl groups and a more complex three-dimensional structure, whereas HBP features a simple linear hexane backbone .

Despite these differences, both compounds activate similar enzymes, suggesting that the key structural features required for activation are the terminal phosphate groups and the appropriate spacing between them. This finding has helped researchers identify the minimal structural requirements for enzyme activation .

Relationship with Other Phosphorylated Activators

In addition to FBP, other compounds such as pyridoxal 5'-phosphate (PLP) have been identified as activators of enzymes like ADP-Glc PPase. Comparative studies including HBP, FBP, and PLP have revealed fascinating insights into the versatility of these enzymes' regulatory sites .

For instance, research with E. coli ADP-Glc PPase showed that PLP activated the wild-type enzyme with an A₀.₅ of 0.075 μM and an 8.6-fold increase in activity at saturating concentrations. This activation pattern differs from that observed with HBP and FBP, suggesting multiple regulatory mechanisms .

Research Applications

The unique properties of 1,6-Hexanediol bisphosphate have made it valuable for various biochemical research applications.

Enzyme Mechanism Elucidation

By using HBP as a probe, researchers have mapped regulatory sites in enzymes such as E. coli ADP-Glc PPase. These studies have revealed that certain sites, occupied by sulfate in crystal structures, are critical for enzyme activation .

The simplicity of HBP compared to natural activators like FBP makes it an excellent tool for dissecting complex enzyme regulatory mechanisms. By studying how HBP binds and affects enzyme activity, researchers can identify key structural elements involved in allosteric regulation .

Site-Directed Mutagenesis Studies

HBP has been instrumental in guiding site-directed mutagenesis experiments aimed at understanding the structural basis of enzyme regulation. By predicting which amino acid residues interact with HBP, researchers can systematically mutate these residues and observe the effects on binding and enzyme activation .

For example, mutations in arginine residues predicted to interact with HBP in E. coli ADP-Glc PPase resulted in altered responses to activators. The R52A mutant showed dramatically reduced activation by both FBP and PLP, confirming the importance of this residue in the regulatory mechanism .

Limitations and Considerations

While 1,6-Hexanediol bisphosphate serves as a valuable research tool, certain considerations must be taken into account when interpreting results obtained with this compound.

Specificity Considerations

While HBP can mimic FBP in certain enzymatic contexts, the specificity of this interaction varies across different enzyme systems. Some enzymes may interact differently with HBP compared to FBP due to subtle structural differences between the two compounds .

For instance, in studies with ADP-dependent phosphofructokinase from Pyrococcus horikoshii OT3, researchers found that both HBP and FBP could act as activators, but with different binding affinities and activation profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume